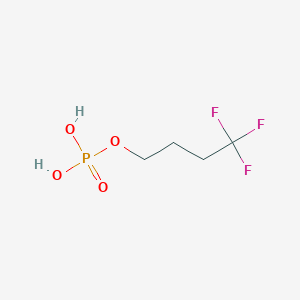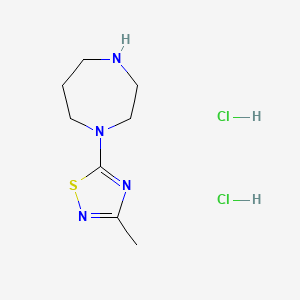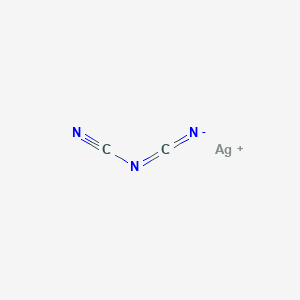
4,4,4-Trifluorobutyl Dihydrogen Phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutyl Dihydrogen Phosphate is a chemical compound with the molecular formula C4H6F3O5P. It is known for its unique properties due to the presence of trifluoromethyl groups, which impart significant chemical stability and reactivity. This compound is used in various scientific and industrial applications, particularly in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutyl Dihydrogen Phosphate typically involves the reaction of 4,4,4-Trifluorobutanol with phosphoric acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid like sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 50-70°C and ensuring an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of advanced reactors and separation techniques, such as distillation and crystallization, helps in achieving the desired product quality. The process is optimized to minimize waste and energy consumption, making it economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluorobutyl Dihydrogen Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and fluorinated alcohols.
Reduction: It can be reduced to form 4,4,4-Trifluorobutanol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphates and fluorinated alcohols.
Reduction: Production of 4,4,4-Trifluorobutanol.
Substitution: Formation of various substituted fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutyl Dihydrogen Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl groups into molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Investigated for its role in drug development, especially in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals
Wirkmechanismus
The mechanism of action of 4,4,4-Trifluorobutyl Dihydrogen Phosphate involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s ability to form strong bonds with enzymes and proteins, leading to inhibition or modification of their activity. The pathways involved include:
Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalysis.
Protein Modification: It can react with amino acid residues in proteins, altering their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-Trifluoro-2-oxobutyl Dihydrogen Phosphate
- 4,4,4-Trifluorobutyric Acid
- 4,4,4-Trifluorobutylamine
Comparison
4,4,4-Trifluorobutyl Dihydrogen Phosphate is unique due to its phosphate ester group, which imparts distinct chemical properties compared to other trifluoromethyl compounds. For instance, 4,4,4-Trifluorobutyric Acid lacks the phosphate group, making it less reactive in certain chemical reactions. Similarly, 4,4,4-Trifluorobutylamine, while useful in organic synthesis, does not exhibit the same level of stability and reactivity as the phosphate ester .
Eigenschaften
Molekularformel |
C4H8F3O4P |
|---|---|
Molekulargewicht |
208.07 g/mol |
IUPAC-Name |
4,4,4-trifluorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H8F3O4P/c5-4(6,7)2-1-3-11-12(8,9)10/h1-3H2,(H2,8,9,10) |
InChI-Schlüssel |
JIEKQRAZCFDQTO-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(F)(F)F)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[3-(trifluoromethyl)phenyl]borinic acid](/img/structure/B13700634.png)






![3-Chloronaphtho[2,3-d]isoxazole](/img/structure/B13700708.png)






